Cas no 1367829-92-2 (2-{4H,5H,6H,7H-thieno2,3-cpyridin-7-yl}acetic acid)

2-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}acetic acid is a heterocyclic compound featuring a fused thienopyridine core with an acetic acid substituent. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for the development of biologically active molecules. The compound's rigid bicyclic framework enhances stability, while the carboxylic acid functionality allows for further derivatization via amidation, esterification, or other coupling reactions. Its well-defined stereochemistry and purity make it suitable for precise medicinal chemistry studies, including target-specific drug design. The product is typically characterized by HPLC, NMR, and mass spectrometry to ensure consistent quality for research use.
2-{4H,5H,6H,7H-thieno2,3-cpyridin-7-yl}acetic acid structure
1367829-92-2 structure
Product Name:2-{4H,5H,6H,7H-thieno2,3-cpyridin-7-yl}acetic acid
CAS No:1367829-92-2
MF:C9H11NO2S
MW:197.2541410923
MDL:MFCD22059557
CID:5607510
PubChem ID:82398858
Update Time:2025-05-24

2-{4H,5H,6H,7H-thieno2,3-cpyridin-7-yl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • Thieno[2,3-c]pyridine-7-acetic acid, 4,5,6,7-tetrahydro-
    • 2-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}aceticacid
    • 1367829-92-2
    • 2-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}acetic acid
    • EN300-816583
    • 2-{4H,5H,6H,7H-thieno2,3-cpyridin-7-yl}acetic acid
    • MDL: MFCD22059557
    • Inchi: 1S/C9H11NO2S/c11-8(12)5-7-9-6(1-3-10-7)2-4-13-9/h2,4,7,10H,1,3,5H2,(H,11,12)
    • InChI Key: IJUOCKYHXVURBS-UHFFFAOYSA-N
    • SMILES: C1(CC(O)=O)NCCC2C=CSC1=2

Computed Properties

  • Exact Mass: 197.05104977g/mol
  • Monoisotopic Mass: 197.05104977g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.7
  • Topological Polar Surface Area: 77.6Ų

Experimental Properties

  • Density: 1.281±0.06 g/cm3(Predicted)
  • Boiling Point: 402.6±35.0 °C(Predicted)
  • pka: 3.76±0.10(Predicted)

2-{4H,5H,6H,7H-thieno2,3-cpyridin-7-yl}acetic acid Pricemore >>

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Additional information on 2-{4H,5H,6H,7H-thieno2,3-cpyridin-7-yl}acetic acid

Recent Advances in the Study of 2-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}acetic acid (CAS: 1367829-92-2)

The compound 2-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}acetic acid (CAS: 1367829-92-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the versatility of 2-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}acetic acid as a key intermediate in the synthesis of novel heterocyclic compounds. Its fused thienopyridine scaffold has been shown to exhibit promising pharmacological properties, including anti-inflammatory and neuroprotective effects. Researchers have employed advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, to optimize the yield and purity of this compound, thereby facilitating its use in further biological evaluations.

In vitro and in vivo studies have demonstrated that derivatives of 2-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}acetic acid exhibit significant activity against a range of biological targets. For instance, recent findings suggest that these compounds may modulate key signaling pathways involved in neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, preliminary data indicate potential applications in oncology, where these derivatives have shown inhibitory effects on tumor cell proliferation.

The mechanism of action of 2-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}acetic acid and its derivatives is currently under investigation. Early results point to interactions with G-protein-coupled receptors (GPCRs) and enzyme inhibition, although further studies are required to elucidate the precise molecular targets. Computational modeling and structure-activity relationship (SAR) studies are being employed to refine the design of more potent and selective analogs.

Despite the promising findings, challenges remain in the development of 2-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}acetic acid-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through systematic optimization and preclinical testing. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into clinical applications.

In conclusion, 2-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}acetic acid represents a promising scaffold for the development of novel therapeutic agents. Ongoing research efforts are focused on expanding its chemical diversity, understanding its biological mechanisms, and evaluating its therapeutic potential in various disease models. The integration of multidisciplinary approaches will be crucial in unlocking the full potential of this compound in the field of medicinal chemistry.

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